![molecular formula C13H24N2O3S B2799334 tert-butyl7-[imino(methyl)oxo-lambda6-sulfanyl]-5-azaspiro[3.4]octane-5-carboxylate CAS No. 2503208-17-9](/img/structure/B2799334.png)
tert-butyl7-[imino(methyl)oxo-lambda6-sulfanyl]-5-azaspiro[3.4]octane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl7-[imino(methyl)oxo-lambda6-sulfanyl]-5-azaspiro[34]octane-5-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate involves multiple steps, typically starting with the formation of the spirocyclic core. The reaction conditions often include the use of strong bases and specific solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
tert-butyl7-[imino(methyl)oxo-lambda6-sulfanyl]-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonimidoyl group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The sulfonimidoyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include:
- Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate
These compounds share the spirocyclic core but differ in their functional groups, which can significantly affect their chemical properties and applications. tert-butyl7-[imino(methyl)oxo-lambda6-sulfanyl]-5-azaspiro[3.4]octane-5-carboxylate is unique due to the presence of the sulfonimidoyl group, which imparts distinct reactivity and potential biological activity.
Properties
IUPAC Name |
tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-9-10(19(4,14)17)8-13(15)6-5-7-13/h10,14H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTINKZJUGKTDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12CCC2)S(=N)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

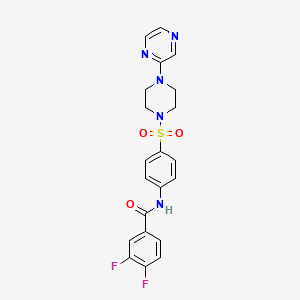
![(2S,7R)-4-(4-chlorophenyl)-5,9-dioxa-3-azatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-1(10),11,13(18),14,16-pentaene](/img/structure/B2799255.png)
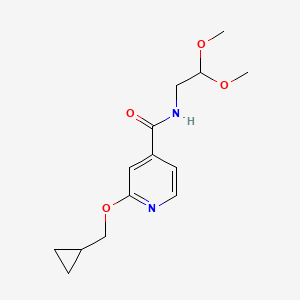
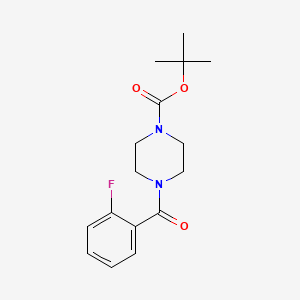
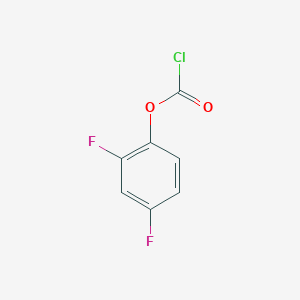
![N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2799261.png)

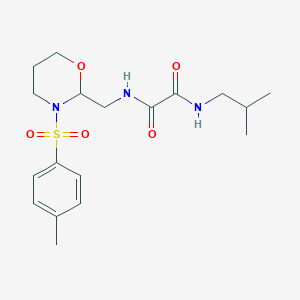



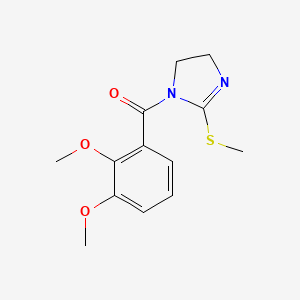
![2-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2799272.png)
